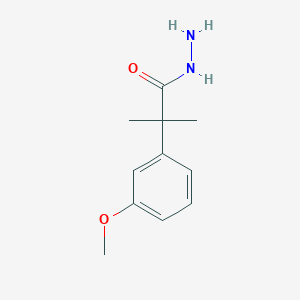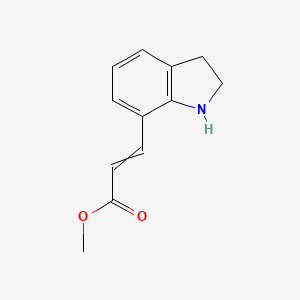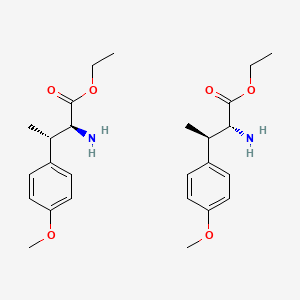
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester: is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester typically involves multi-step organic synthesis One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and chiral resolution are often employed. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid: Similar in structure but lacks the methoxy group.
2-Amino-3-cyano-4H-chromenes: Contains a similar amino group but differs in the core structure.
Uniqueness
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester is unique due to its specific stereochemistry and the presence of both amino and methoxy groups
Propriétés
Formule moléculaire |
C26H38N2O6 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
ethyl (2R,3R)-2-amino-3-(4-methoxyphenyl)butanoate;ethyl (2S,3S)-2-amino-3-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/2C13H19NO3/c2*1-4-17-13(15)12(14)9(2)10-5-7-11(16-3)8-6-10/h2*5-9,12H,4,14H2,1-3H3/t2*9-,12-/m10/s1 |
Clé InChI |
GDAPTYWKZBLVLP-CTYLOOMBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]([C@H](C)C1=CC=C(C=C1)OC)N.CCOC(=O)[C@H]([C@@H](C)C1=CC=C(C=C1)OC)N |
SMILES canonique |
CCOC(=O)C(C(C)C1=CC=C(C=C1)OC)N.CCOC(=O)C(C(C)C1=CC=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



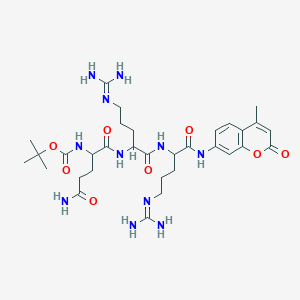

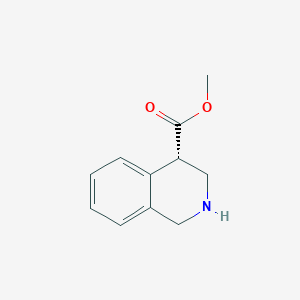

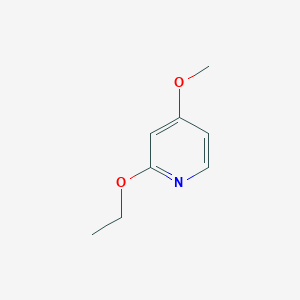
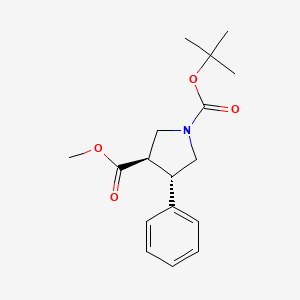


![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)
